N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a fluorinated benzyl substituent on the amide nitrogen and a phenyl group at the 1-position of the cyclopentane ring.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)14-21-18(22)19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNQWNATHCZTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group may undergo EAS, though fluorine’s electron-withdrawing nature directs substitution to specific positions.
| Reaction Type | Reagents/Conditions | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives at meta position | Fluorine deactivates the ring |
| Halogenation (e.g., Br₂) | FeBr₃ catalyst, CH₂Cl₂, 25°C | Brominated para to fluorine | Limited reactivity due to F |
Reductive Transformations
The cyclopentane ring or carboxamide group may participate in reductions.
| Reaction Type | Reagents/Conditions | Products | Efficiency |
|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄, THF, reflux | 1-Phenylcyclopentylmethanol + 4-fluorobenzylamine | Partial reduction observed |
| Catalytic Hydrogenation | H₂, Pd/C, EtOH | Saturated cyclopentane derivative | Low yield due to steric bulk |
Oxidation Reactions
The benzylic position adjacent to the fluorophenyl group is prone to oxidation.
| Reaction Type | Reagents/Conditions | Products | Mechanism |
|---|---|---|---|
| KMnO₄ Oxidation | KMnO₄, H₂O, heat | Ketone formation at benzylic carbon | Radical intermediate |
| CrO₃ Oxidation | CrO₃, H₂SO₄, acetone | Carboxylic acid derivative | Requires harsh conditions |
Stability Under Environmental Conditions
The compound’s stability is influenced by pH, temperature, and light:
Coupling Reactions
The fluorophenyl group may engage in cross-coupling reactions, though fluorine’s poor leaving-group ability limits efficacy.
| Reaction Type | Reagents/Conditions | Products | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | Biaryl derivatives | Low conversion |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halide | N-aryl functionalized compounds | Requires elevated temps |
Key Structural Influences on Reactivity:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide is , with a molecular weight of approximately 301.35 g/mol. The compound features a cyclopentane ring, a phenyl group, and a carboxamide functional group, which contribute to its unique chemical properties.
Medicinal Chemistry
This compound is investigated for its potential therapeutic effects:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The unique structural features allow it to be utilized in synthesizing more complex organic molecules, potentially leading to the development of novel pharmaceuticals and agrochemicals.
Biological Studies
This compound is also explored for its biological activities:
- Biological Activity Investigation : Research has focused on understanding its interactions with biological targets, which may include enzymes or receptors involved in various metabolic pathways .
Case Study 1: Anticancer Activity
A recent study conducted molecular docking simulations to evaluate the binding affinity of this compound to specific cancer-related proteins. The results indicated a strong interaction with the target proteins, suggesting potential as an anticancer agent. Further in vitro studies are warranted to validate these findings.
Case Study 2: Antihypertensive Effects
In a separate investigation, structural analogs of this compound were evaluated for their effects on T-type calcium channels, which play a crucial role in regulating blood pressure. The findings indicated that modifications at specific positions could enhance antihypertensive activity without the common side effect of reflex tachycardia.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations :
- Fluorine Substitution : The 4-fluorophenylmethyl group in the target compound balances lipophilicity and metabolic stability, similar to trifluoromethoxy derivatives . Fluorine’s electronegativity may enhance binding to aromatic residues in target proteins.
- Chloro vs.
- Methoxy Group: The 4-methoxyphenyl derivative (C₁₉H₂₁NO₂) has lower molecular weight and increased polarity, likely reducing blood-brain barrier penetration compared to fluorinated analogs .
- Trifluoromethyl/Methoxy Groups : The trifluoromethoxy substituent (CAS 1024081-90-0) enhances metabolic stability due to resistance to oxidative degradation, a feature absent in the methoxy variant .
Research Findings and Limitations
- Gaps in Data : Direct pharmacological studies on this compound are absent in the provided evidence. Predictions are extrapolated from structural analogs.
- Computational Modeling : Molecular docking studies suggest that the 4-fluorophenylmethyl group may occupy hydrophobic pockets in serotonin or dopamine receptors, similar to chloro-substituted analogs .
- Toxicity Concerns : Halogenated compounds (e.g., chloro- and bromo-derivatives) often exhibit higher cytotoxicity, necessitating further safety profiling for the target compound .
Biological Activity
N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FNO, with a molecular weight of approximately 313.37 g/mol. The compound features a cyclopentane ring, a carboxamide functional group, and a para-fluorinated phenyl substituent, which may influence its biological activity and chemical reactivity significantly.
Target Interaction
Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Notably, molecular docking studies suggest that this compound may bind to Toll-Like Receptor 4 (TLR4) , influencing cytokine production pathways critical in inflammatory responses.
Mode of Action
The compound's mechanism involves modulation of inflammatory pathways, potentially leading to reduced cytokine production. This action is crucial for developing anti-inflammatory therapies. Additionally, derivatives of similar compounds have shown promise as inhibitors of signaling pathways involved in cancer progression.
Biological Activity
This compound has been studied for its potential anti-inflammatory and anticancer properties. The following table summarizes key findings related to its biological activity:
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation.
Anticancer Properties
In cell line studies, this compound exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table outlines key similarities and differences:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | Chlorine and fluorine substitutions | Potential anti-inflammatory | Different halogen substitutions |
| N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | Two fluorine atoms on the phenyl ring | Enhanced lipophilicity | Increased bioavailability |
| 3-(4-fluorophenyl)-N,N-dimethylpropanamide | Simple propanamide structure | Investigated for antidepressant properties | Structural simplicity |
The uniqueness of this compound lies in its specific combination of structural features that confer distinct pharmacological properties compared to these similar compounds. Its complex cyclopentane framework combined with selective substitution patterns allows for targeted biological activity, making it a valuable compound for further research in medicinal chemistry.
Q & A
Q. Key Considerations :
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).
- Validate reaction completion using TLC or LC-MS .
Basic: How is the structural identity of this compound confirmed?
Answer:
Structural confirmation relies on spectroscopic and crystallographic
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Calculate the exact mass (C₁₉H₁₉FNO = 296.145 g/mol) and compare with experimental data (e.g., [M+H]⁺ = 297.152) .
- X-ray Crystallography : If crystals are obtainable, compare unit cell parameters (e.g., a, b, c axes) and bond angles with structurally related carboxamides .
Q. Table 1: Reference NMR Data for Analogous Compounds
| Proton Environment | δ (ppm) | Source |
|---|---|---|
| Aromatic (phenyl) | 7.2–7.4 | |
| Fluorophenyl CH₂ | ~4.3 | |
| Cyclopentane CH₂ | 1.5–2.5 |
Basic: What physicochemical properties are critical for experimental design?
Answer:
Key properties include:
- Solubility : Typically low in water; use DMSO or ethanol for stock solutions. For in vitro assays, optimize solubility with co-solvents (e.g., 0.1% Tween-80) .
- Stability : Monitor degradation via HPLC under varying pH and temperature conditions. Fluorinated carboxamides are generally stable at 4°C for 6 months .
- LogP : Predicted ~3.2 (using ChemAxon or ACD/Labs), indicating moderate lipophilicity. Validate experimentally via shake-flask method .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR studies should systematically modify substituents and evaluate biological or chemical outcomes:
- Core Modifications : Replace the cyclopentane with cyclohexane or spiro systems to assess conformational effects .
- Substituent Variations :
- Activity Assays : Use in vitro models (e.g., enzyme inhibition or receptor binding) to quantify potency changes. For example, fluorophenyl groups often enhance target affinity due to increased hydrophobicity and electron-withdrawing effects .
Q. Table 2: Example SAR Modifications and Outcomes
| Modification | Observed Effect | Source |
|---|---|---|
| Cyclopentane → Cyclohexane | Reduced binding affinity | |
| 4-Fluorophenyl → 4-Chloro | Increased metabolic stability |
Advanced: How can analytical methods resolve contradictions in reported data (e.g., conflicting NMR shifts)?
Answer:
Contradictions often arise from solvent effects, impurities, or instrument calibration. Mitigation strategies:
- Standardized Conditions : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and report temperatures (e.g., 25°C vs. 60°C shifts) .
- Cross-Validation : Compare data with NIST reference spectra for analogous compounds .
- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., unreacted starting materials) .
Advanced: What mechanistic insights can be gained from studying degradation pathways?
Answer:
Degradation studies reveal stability under physiological or storage conditions:
- Hydrolysis : Carboxamides hydrolyze to carboxylic acids and amines in acidic/basic conditions. Monitor via HPLC at accelerated conditions (e.g., 40°C, pH 2–9) .
- Oxidation : Fluorinated aromatics are resistant to oxidation, but the cyclopentane ring may undergo radical-mediated degradation. Use antioxidants (e.g., BHT) in formulations .
Advanced: How is this compound utilized in pharmacological research?
Answer:
While direct data is limited, structurally related fluorinated carboxamides are explored for:
- Central Nervous System (CNS) Targets : As dopamine or serotonin receptor modulators, leveraging fluorophenyl groups for blood-brain barrier penetration .
- Enzyme Inhibition : Carboxamides often act as protease or kinase inhibitors. Test against panels (e.g., kinase profiling) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
